molecular formula C8H6N2O B11922435 4-[(Z)-hydroxyiminomethyl]benzonitrile

4-[(Z)-hydroxyiminomethyl]benzonitrile

Cat. No.: B11922435
M. Wt: 146.15 g/mol
InChI Key: XUPNOABKAQYYOD-POHAHGRESA-N
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Description

4-[(Z)-hydroxyiminomethyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyimino group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-hydroxyiminomethyl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions to form benzaldoxime. This intermediate is then dehydrated to yield the desired benzonitrile derivative. The reaction conditions can vary, but common methods include:

    Acid-Catalyzed Dehydration: Benzaldoxime is treated with an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to promote dehydration.

    Base-Catalyzed Dehydration: Benzaldoxime is treated with a base such as sodium hydroxide or potassium hydroxide, often in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-hydroxyiminomethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.

Major Products

    Oxidation: Nitrobenzonitrile derivatives.

    Reduction: Aminobenzonitrile derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Z)-hydroxyiminomethyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[(Z)-hydroxyiminomethyl]benzonitrile involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further react to form amides or esters.

Comparison with Similar Compounds

Similar Compounds

    Chloroxynil: 3,5-dichloro-4-hydroxybenzonitrile

    Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile

    Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile

Uniqueness

4-[(Z)-hydroxyiminomethyl]benzonitrile is unique due to its hydroxyimino group, which imparts distinct reactivity compared to other benzonitrile derivatives. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]benzonitrile

InChI

InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6-

InChI Key

XUPNOABKAQYYOD-POHAHGRESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)C#N

Canonical SMILES

C1=CC(=CC=C1C=NO)C#N

Origin of Product

United States

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